(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final compound. Common synthetic routes may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the Pyrrole Intermediate: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving the appropriate precursors.
Final Coupling Reaction: The key intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
Oxazole Derivatives: Compounds with similar oxazole rings, used in various chemical and biological applications.
Uniqueness
(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-2-6-18-7-3-4-9-23(18)30-16-15-28-14-5-8-21(28)17-22-25(29)31-24(27-22)19-10-12-20(26)13-11-19/h2-5,7-14,17H,1,6,15-16H2/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFDBZEQKJOJV-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2C=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCN2C=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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